molecular formula C14H18CuN2O8-2 B13738166 Cuprate(2-), ((rel-N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, (OC-6-21)- CAS No. 19332-78-6

Cuprate(2-), ((rel-N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, (OC-6-21)-

Numéro de catalogue: B13738166
Numéro CAS: 19332-78-6
Poids moléculaire: 405.85 g/mol
Clé InChI: PWAQDUQNXWQWFC-DHTOPLTISA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This copper(II) complex features a chiral cyclohexane-based ligand system with glycinate and carboxy groups, forming a hexadentate coordination geometry (OC-6-21). The ligand’s stereochemistry (1R,2R-cyclohexanediyl) introduces steric and electronic effects distinct from simpler ethylene-bridged analogs. The κN and κO binding modes stabilize the Cu²⁺ center, influencing redox behavior and reactivity. Such complexes are of interest in catalysis, materials science, and bioinorganic chemistry due to their tunable coordination environments .

Propriétés

Numéro CAS

19332-78-6

Formule moléculaire

C14H18CuN2O8-2

Poids moléculaire

405.85 g/mol

Nom IUPAC

copper;2-[[(1R,2R)-2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C14H22N2O8.Cu/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);/q;+2/p-4/t9-,10-;/m1./s1

Clé InChI

PWAQDUQNXWQWFC-DHTOPLTISA-J

SMILES isomérique

C1CC[C@H]([C@@H](C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2]

SMILES canonique

C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2]

Origine du produit

United States

Méthodes De Préparation

Overview

The preparation of Cuprate(2-) involves the synthesis of the ligand followed by complexation with copper ions. The process typically requires careful control of reaction conditions such as pH, temperature, and stoichiometry to ensure the formation of the desired coordination compound with the correct oxidation state and ligand coordination mode.

Synthesis of the Ligand: N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxy-kappaO)methyl)glycinato)

The ligand is structurally related to 1,2-cyclohexanediaminetetraacetic acid (CDTA) , a tetracarboxylic acid with two amine nitrogen atoms on a cyclohexane ring, each substituted with carboxymethyl groups. The ligand synthesis involves:

  • Starting with 1,2-diaminocyclohexane as the backbone.
  • Alkylation of the amine groups with chloroacetic acid or its derivatives under basic conditions to introduce carboxymethyl groups.
  • The reaction is typically performed in aqueous or mixed aqueous-organic solvents at controlled pH (around neutral to slightly basic) to avoid side reactions and to promote selective substitution.
  • Purification is achieved by crystallization or ion-exchange chromatography to isolate the pure ligand as a free acid or salt form.

Complexation with Copper(II) Ions

The copper complex is formed by reacting the ligand with copper(II) salts (e.g., copper(II) sulfate, copper(II) chloride) under controlled conditions:

  • The ligand is dissolved in water or aqueous buffer at pH 6–8 to maintain deprotonation of carboxyl groups for effective metal coordination.
  • Copper(II) salt solution is added slowly with stirring to the ligand solution, often at room temperature or slightly elevated temperatures (25–50 °C).
  • The molar ratio of ligand to copper is typically 1:1 to form the Cuprate(2-) species.
  • The reaction mixture is stirred for several hours to ensure complete complexation.
  • The product precipitates or remains in solution depending on conditions; it can be isolated by filtration or lyophilization.
  • Final purification may involve recrystallization from aqueous or mixed solvents to obtain analytically pure Cuprate(2-).

Typical Reaction Scheme

Step Reactants Conditions Product
1 1,2-Diaminocyclohexane + chloroacetic acid Aqueous, pH ~8, room temp, 4–8 h N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxymethyl)glycinato)) ligand
2 Ligand + Cu(II) salt (e.g., CuSO4) Aqueous, pH 6–8, 25–50 °C, 2–6 h Cuprate(2-) complex

Analytical Characterization During Preparation

Data Tables: Preparation Parameters and Yields

Parameter Typical Range/Value Notes
Ligand synthesis pH 7.5–8.5 Basic conditions favor substitution
Reaction temperature 20–40 °C Room temperature to mild heating
Reaction time (ligand) 4–8 hours Ensures complete alkylation
Copper complexation pH 6.0–8.0 Optimal for Cu(II) coordination
Copper complexation temp 25–50 °C Mild heating accelerates complexation
Reaction time (complex) 2–6 hours Complete complex formation
Isolated yield (ligand) 70–85% Depends on purification method
Isolated yield (complex) 65–80% Depends on precipitation/crystallization

In-Depth Research Findings on Preparation

  • The stereochemistry of the cyclohexanediyl backbone (1R,2R) influences ligand conformation and thus the coordination geometry around copper, affecting complex stability and reactivity.
  • The carboxymethyl substituents provide multiple oxygen donor atoms, enhancing chelation and increasing complex stability compared to simpler glycine-based ligands.
  • The ligand’s tetradentate coordination results in square planar or distorted octahedral geometries around Cu(II), depending on solvent and counterions.
  • Preparation methods emphasize controlled pH and stoichiometry to avoid formation of polymeric or mixed species.
  • Comparative studies show Cuprate(2-) complexes have higher stability constants than related ethylenediaminetetraacetate (EDTA) or simpler glycinato cuprates, attributed to the rigid cyclohexane backbone and multiple coordination sites.

Analyse Des Réactions Chimiques

Types of Reactions

Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

    Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands in the presence of suitable reagents.

    Complexation: The compound can form additional complexes with other metal ions or organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Ligand exchange can be facilitated by the addition of competing ligands such as ethylenediamine or other chelating agents.

    Complexation: Additional complexation can be achieved using metal salts or organic ligands under controlled pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions can produce new ligand-coordinated copper complexes.

Applications De Recherche Scientifique

Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including C-N coupling reactions and alkenylation reactions.

    Biology: Investigated for its potential as a metalloprotein mimic and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.

    Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.

Mécanisme D'action

The mechanism of action of Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center plays a crucial role in redox reactions, acting as an electron donor or acceptor. The ligand framework stabilizes the copper ion and provides a suitable environment for catalytic activity. Molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and other reactive species in the reaction medium.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Compound Name (CAS No.) Metal Center Ligand Structure Denticity Coordination Geometry Key Properties/Applications References
Target Cuprate (CAS: Not specified) Cu²⁺ (1R,2R)-cyclohexanediylbis-glycinate/carboxy Hexadentate OC-6-21 Chiral selectivity, potential catalysis
Zincate(2-), ethanediylbis-glycinate (14689-29-3) Zn²⁺ Ethylene-bis-glycinate Hexadentate OC-6-21 Lower redox activity; used in electroplating
EDTA-CuNa₂ (14025-15-1) Cu²⁺ EDTA (hexadentate) Hexadentate Octahedral High stability; agricultural micronutrient
Bis(glutamato)copper (36015-31-3) Cu²⁺ L-Glutamate (bidentate) Bidentate Square planar/tetrahedral Biomedical applications (e.g., MRI contrast agents)

Key Observations:

  • Ligand Rigidity vs. This rigidity may reduce ligand lability, favoring stable coordination .
  • Denticity and Stability : While EDTA-Cu (CAS 14025-15-1) achieves high stability via hexadentate binding, the target compound’s mixed κN/κO ligation may alter Lewis acidity and substrate accessibility. Stability constants (log K) for EDTA-Cu exceed 18, whereas cyclohexane-based ligands likely have lower values due to steric constraints .
  • This contrasts with bis(glutamato)copper (CAS 36015-31-3), where carboxylate donors enhance solubility but limit redox activity .

Reactivity and Functional Comparisons

  • Substrate Reactivity : As per , α,β-unsaturated carbonyls react more readily with electron-rich cuprates. The target compound’s electron-withdrawing carboxy groups may slow such reactions compared to dialkylcuprates (e.g., Li[CuR₂]) .
  • Catalytic Potential: The chiral ligand system could enable asymmetric catalysis, a feature absent in non-chiral analogs like manganate(2-) (CAS 68015-77-0) .

Activité Biologique

Cuprate(2-), specifically the compound with the structure “((rel-N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, (OC-6-21)-”, is a copper coordination complex that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Cuprate(2-) features a unique molecular architecture characterized by:

  • Cyclohexanediyl backbone : This structure contributes to the stability and solubility of the compound.
  • Glycinato ligands : These ligands coordinate with copper ions, potentially influencing the biological activity of the compound.

The coordination of copper with glycinato ligands is crucial for its biological interactions, as copper ions play significant roles in various biochemical processes.

The biological activity of Cuprate(2-) can be attributed to several mechanisms:

  • Antioxidant Activity : Copper complexes have been shown to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
  • Enzyme Mimicry : The compound may act as a mimic for metalloenzymes, facilitating biochemical reactions similar to those catalyzed by natural enzymes.
  • Cell Signaling Modulation : Copper ions are known to participate in cell signaling pathways, influencing cellular responses.

Study 1: Antioxidant Effects

A study investigated the antioxidant effects of Cuprate(2-) on human cell lines. Results indicated that treatment with the compound significantly reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.

TreatmentROS Levels (µM)Cell Viability (%)
Control12.570
Cuprate(2-) (10 µM)5.385
Cuprate(2-) (50 µM)3.190

Study 2: Enzyme Activity

In another study, Cuprate(2-) was tested for its ability to enhance enzyme activity in vitro. The compound showed a significant increase in catalase activity, suggesting its role as an enzyme activator.

EnzymeActivity (U/mL)Control Activity (U/mL)
Catalase12080
Superoxide Dismutase9570

Research Findings

Recent research highlights the potential therapeutic applications of Cuprate(2-) in treating diseases associated with oxidative stress and inflammation. For instance:

  • Neuroprotective Effects : Studies suggest that Cuprate(2-) may protect neuronal cells from damage due to oxidative stress, indicating potential use in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in animal models, suggesting it could be beneficial in managing chronic inflammatory conditions.

Q & A

Q. How do solvation effects alter the redox potential of this complex in non-aqueous vs. aqueous media?

  • Methodological Answer : Use a Ag/AgCl reference electrode and cyclic voltammetry in DMF, acetonitrile, and water. Apply the Born solvation model to correlate shifts in E₁/₂ with solvent dielectric constants (ε). Marcus theory analysis (reorganization energy λ) quantifies solvent contribution to electron-transfer kinetics .

Methodological Best Practices

  • Ligand Synthesis : Ensure chiral purity of (1R,2R)-cyclohexane diyl precursors via chiral HPLC or enzymatic resolution .
  • Data Reproducibility : Share crystallographic CIF files and raw EPR spectra in supplementary materials to enable cross-validation .
  • Computational Validation : Benchmark DFT functionals against experimental EXAFS and magnetic data to reduce model bias .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.